molecular formula C23H26N4O4S B11320451 N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11320451
M. Wt: 454.5 g/mol
InChI Key: HNNFQKGVCSPBBU-UHFFFAOYSA-N
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Description

N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the piperidin-1-ylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-benzyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-31-21-11-10-18(14-22(21)32(29,30)27-12-6-3-7-13-27)19-15-20(26-25-19)23(28)24-16-17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3,(H,24,28)(H,25,26)

InChI Key

HNNFQKGVCSPBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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